molecular formula C₁₆₅H₂₆₁N₅₁O₅₅S₂ B612753 Amylin, human amidated CAS No. 122384-88-7

Amylin, human amidated

Cat. No. B612753
CAS RN: 122384-88-7
M. Wt: 3903.28
InChI Key:
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Description

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone . It is co-secreted with insulin from the pancreatic β-cells in the ratio of approximately 100:1 (insulin:amylin) . Amylin plays a role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels .


Synthesis Analysis

Amylin is processed from an 89-residue coding sequence. Proislet amyloid polypeptide (proIAPP, proamylin, proislet protein) is produced in the pancreatic beta cells (β-cells) as a 67 amino acid, 7404 Dalton pro-peptide and undergoes post-translational modifications including protease cleavage to produce amylin .


Molecular Structure Analysis

Amylin forms a variety of secondary structures, including random coils, α-helices, and β-hairpins . The balance between these structures depends on the chemical environment . The structure of amylin fibrils has been obtained, but structures of early oligomers and the mechanism of β-sheet formation remain poorly understood .


Chemical Reactions Analysis

Amylin undergoes conformational changes. In the initial phase, protein monomers aggregate, resulting in the formation of α-helical fibrils, while mature forms adopt the β-sheet structure .


Physical And Chemical Properties Analysis

Amylin is a naturally occurring 4 kDa peptide hormone composed of 37 amino acids with an intramolecular disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus . Both of these are essential for amylin to carry out its biological activity .

Scientific Research Applications

Role in Glucose Metabolism

Amylin, a 37-amino acid peptide hormone, is released in response to nutrients, including glucose, lipids, or amino acids . It plays a crucial role in controlling the level of blood glucose . Amylin regulates glucose metabolism in the body through three primary mechanisms: slowing the rate of gastric emptying, suppressing post-meal glucagon secretion, and reducing food intake .

Co-secretion with Insulin

Amylin is co-stored and co-secreted with insulin by pancreatic islet β-cells . This co-secretion plays an important role in the regulation of blood glucose levels .

Role in Weight Control

Amylin inhibits food intake, delays gastric emptying, and decreases blood glucose levels, leading to the reduction of body weight . Therefore, it plays a significant role in weight control .

Cytotoxicity and Diabetes

Human amylin aggregates and human amylin oligomers cause membrane disruption, endoplasmic reticulum (ER) stress, and mitochondrial damage . The cytotoxicity of human amylin oligomers to pancreatic islet β-cells can lead to diabetes .

Role in Amyloid Formation

Human amylin, a 37-residue peptide, is associated with the formation of both intracellular and extracellular amyloid deposits in the pancreas, particularly in type II diabetic subjects.

Potential Therapeutic Applications

Small molecules, including β-sheet breaker peptides, chemical chaperones, and foldamers, inhibit and disaggregate amyloid formed by human amylin, suggesting the possible use of these small molecules in the treatment of diabetes .

Role in Diabesity Treatment

Amylin is a neuroendocrine anorexigenic polypeptide hormone, which is co-secreted with insulin from β-cells of the pancreas in response to food consumption . It has been studied for its potential role in the treatment of diabesity, a term that has emerged to describe the majority of type 2 diabetes mellitus patients who are overweight or obese .

Role in Neuroendocrine Function

Amylin is considered a neuroendocrine hormone due to its effects on glucose homeostasis and feeding behavior . It inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight .

Mechanism of Action

Amylin regulates glucose metabolism in the body through three primary mechanisms in the brain: slowing the rate of gastric emptying, suppressing post-meal glucagon secretion, and reducing food intake .

Safety and Hazards

When handling Amylin, human amidated, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Amylin has been shown to be a modulator of inflammation, especially activation of the NLRP3 inflammasome, peripherally . There is considerable interest in the possible use of amylin mimetics to treat obesity . To further probe the biology of this intriguing peptide, reproducible preparations of synthetic human amylin are required .

properties

IUPAC Name

N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-[2-[[16-(2-amino-2-oxoethyl)-19-(2,6-diaminohexanoylamino)-7,13-bis(1-hydroxyethyl)-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOPBXQQPZYQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C165H261N51O55S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3903.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amylin, human amidated

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